molecular formula C12H15ClN6O B12774273 3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride CAS No. 94466-68-9

3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride

Cat. No.: B12774273
CAS No.: 94466-68-9
M. Wt: 294.74 g/mol
InChI Key: PARGUGJDRSJCCN-UHFFFAOYSA-N
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Description

The compound “F 2351” is a novel small molecule drug developed by Endogena Therapeutics. It is primarily being investigated for its potential in treating geographic atrophy, an advanced form of age-related macular degeneration. This compound targets retinal pigment epithelial cells, playing a crucial role in regenerating and restoring photoreceptor function .

Chemical Reactions Analysis

“F 2351” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Gabriel synthesis of primary amines using potassium phthalimide and alkyl halides produces primary amines .

Mechanism of Action

The mechanism of action of “F 2351” involves targeting retinal pigment epithelial cells. These cells play a pivotal role in regenerating and restoring photoreceptor function. The compound works by activating specific pathways that promote the regeneration of these cells, thereby improving vision in patients with geographic atrophy .

Properties

CAS No.

94466-68-9

Molecular Formula

C12H15ClN6O

Molecular Weight

294.74 g/mol

IUPAC Name

3-methyl-4-[(4-methylphenyl)diazenyl]-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride

InChI

InChI=1S/C12H14N6O.ClH/c1-7-3-5-9(6-4-7)15-16-10-8(2)17-18(11(10)19)12(13)14;/h3-6,10H,1-2H3,(H3,13,14);1H

InChI Key

PARGUGJDRSJCCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C(=N)N)C.Cl

Origin of Product

United States

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